molecular formula C16H14O2 B1239558 Cinnamyl benzoate CAS No. 5320-75-2

Cinnamyl benzoate

Cat. No.: B1239558
CAS No.: 5320-75-2
M. Wt: 238.28 g/mol
InChI Key: UARVBDPGNUHYQT-UHFFFAOYSA-N
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Description

Cinnamyl benzoate, also known as 3-phenyl-2-propen-1-yl benzoate, is an organic compound with the molecular formula C16H14O2. It is a white crystalline powder with a pleasant aroma and is commonly used in the fragrance and flavor industries. The compound is derived from cinnamic alcohol and benzoic acid, and it is known for its antimicrobial and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl benzoate can be synthesized through the esterification of cinnamic alcohol with benzoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Cinnamyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

Scientific Research Applications

Cinnamyl benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: It is studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the fragrance and flavor industries due to its pleasant aroma and stability

Mechanism of Action

Cinnamyl benzoate exerts its effects primarily through the inhibition of sterol synthesis in fungal cells. It specifically targets the enzyme squalene epoxidase, leading to the accumulation of squalene and a decrease in ergosterol levels. This disruption in sterol synthesis compromises the integrity of the fungal cell membrane, ultimately inhibiting fungal growth .

Comparison with Similar Compounds

Comparison:

    Cinnamyl benzoate vs. Cinnamyl acetate: Both compounds have pleasant aromas and are used in the fragrance industry. this compound has a more complex aroma profile and is also studied for its antimicrobial properties.

    This compound vs. Benzyl benzoate: While both compounds are used in fragrances, benzyl benzoate is more commonly used in medicinal applications due to its antiparasitic properties.

This compound stands out due to its unique combination of pleasant aroma and antimicrobial properties, making it a valuable compound in both the fragrance industry and scientific research.

Properties

IUPAC Name

3-phenylprop-2-enyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(15-11-5-2-6-12-15)18-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARVBDPGNUHYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1052169
Record name 3-Phenylprop-2-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5320-75-2
Record name Cinnamyl benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5320-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Phenylprop-2-en-1-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1052169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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